molecular formula C8H5NO2 B3066016 2H-Pyrano[2,3-c]pyridin-2-one CAS No. 67992-21-6

2H-Pyrano[2,3-c]pyridin-2-one

Cat. No.: B3066016
CAS No.: 67992-21-6
M. Wt: 147.13 g/mol
InChI Key: LZWDFOKUHJZZRF-UHFFFAOYSA-N
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Description

2H-Pyrano[2,3-c]pyridin-2-one is a heterocyclic compound that features a fused pyran and pyridine ring system. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms in the ring system imparts unique chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[2,3-c]pyridin-2-one typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2-one with propargylic alcohols under acid-catalyzed conditions. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyrano[2,3-c]pyridin-2-one structure .

Industrial Production Methods

Industrial production methods for this compound often involve eco-friendly and scalable processes. For example, the use of ammonium acetate as a green catalyst in the formal oxa-[3+3] cycloaddition of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds has been reported. This method not only provides high yields but also minimizes the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[2,3-c]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrano derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Quinolone derivatives.

    Reduction: Dihydropyrano derivatives.

    Substitution: Various substituted pyrano[2,3-c]pyridin-2-one derivatives depending on the reagents used.

Scientific Research Applications

2H-Pyrano[2,3-c]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrano[2,3-c]pyridin-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The compound can also interfere with calcium signaling pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrano[3,2-c]quinolone: Similar in structure but contains a quinolone ring instead of a pyridine ring.

    2H-Chromene: Contains a fused benzene and pyran ring system.

    Pyrano[2,3-b]pyran: Features a different fusion pattern of the pyran rings.

Uniqueness

2H-Pyrano[2,3-c]pyridin-2-one is unique due to its specific ring fusion and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

pyrano[2,3-c]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-2-1-6-3-4-9-5-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWDFOKUHJZZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497149
Record name 2H-Pyrano[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67992-21-6
Record name 2H-Pyrano[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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